molecular formula C17H15BrN4O2S B4008312 3-(4-bromophenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione

3-(4-bromophenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione

Cat. No.: B4008312
M. Wt: 419.3 g/mol
InChI Key: DTKDZTRLCCSDEB-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione is a useful research compound. Its molecular formula is C17H15BrN4O2S and its molecular weight is 419.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.00991 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Chemical Reactivity and Activation

The reactivity and application of similar triazole compounds have been studied, particularly in acid-catalyzed phosphoramidite alcoholysis. For instance, the efficiency of related triazoles as activators in this context has been explored, highlighting their potential in chemical synthesis and reactions (Nurminen, Mattinen, & Lönnberg, 2003).

2. Structural and Spectral Analysis

The structural and spectroscopic properties of triazole derivatives are of interest in scientific research. Studies involving similar compounds have employed techniques like single-crystal X-ray diffraction, NMR chemical shifts, and FT-IR spectroscopy for detailed analysis. Such research aids in understanding the molecular structure and properties of these compounds (Alaşalvar et al., 2021).

3. Synthesis of Polyfused Heterocycles

The synthesis of polyfused heterocycles involving triazole compounds is a key area of research. This includes exploring various methods and conditions to produce different derivatives, which are valuable in diverse scientific fields (Khodairy, 2003).

4. Energetic Properties and Applications

The study of energetic properties of azole compounds, including pyrazole, triazole, and tetrazole, is significant in materials science. Research in this area focuses on creating compounds with diversified functionalities and properties for potential use in energetic materials (Kumar, Mitchell, Parrish, & Shreeve, 2016).

5. Antimicrobial and Antifungal Activity

Triazole derivatives show promise in antimicrobial and antifungal applications. Studies have synthesized novel triazole compounds and evaluated their effectiveness against various bacterial and fungal strains, highlighting their potential in pharmaceutical and medical research (Al-Alzawi, Al-Jibouri, Rasheed, & Al-Bayati, 2023).

Properties

IUPAC Name

1-(4-bromophenyl)-2-(4-nitrophenyl)-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O2S/c18-13-4-2-12(3-5-13)16-19-10-1-11-20(19)17(25)21(16)14-6-8-15(9-7-14)22(23)24/h2-9,16H,1,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKDZTRLCCSDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(N(C(=S)N2C1)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromophenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione
Reactant of Route 2
3-(4-bromophenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione
Reactant of Route 3
Reactant of Route 3
3-(4-bromophenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione
Reactant of Route 4
Reactant of Route 4
3-(4-bromophenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione
Reactant of Route 5
Reactant of Route 5
3-(4-bromophenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione
Reactant of Route 6
Reactant of Route 6
3-(4-bromophenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione

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